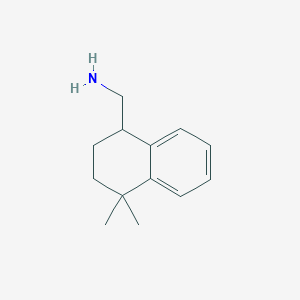
3-(α-亚氨基苄基)-4-羟基-6-苯基-1-甲基-2(1H)-吡啶酮
描述
The compound “3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . It also has a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), a hydroxy group (-OH), and a pyridinone group (a six-membered ring with one nitrogen atom, one carbonyl group, and one methyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, phenyl group, and pyridinone group would all contribute to the overall structure . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The imidazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The phenyl group could undergo electrophilic aromatic substitution reactions, and the hydroxy group could participate in reactions such as esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing an imidazole ring are generally polar and have relatively high melting points . They are also usually soluble in water .科学研究应用
金属相互作用和螯合
3-(α-亚氨基苄基)-4-羟基-6-苯基-1-甲基-2(1H)-吡啶酮作为一种羟基吡啶酮,因其金属螯合特性而备受关注。具体而言,羟基吡啶酮已显示出作为铝 (Al) 和铁 (Fe) 螯合剂的效率,在医学环境中可能具有相关性。这些化合物经过开发,具有增强的物理化学和药代动力学特性,以提高其功效。值得注意的是,某些羟基吡啶酮已显示出作为口服活性铝螯合剂的显着潜力,使其成为现有螯合疗法(如去铁胺)的可能替代品。这些螯合剂与金属的相互作用、它们的亲和力和亲脂亲水平衡,表明了进一步研究和应用的前景广阔,尤其是在金属积累对健康构成风险的情况下 (桑托斯,2002 年)。
环境存在和反应
含有羟基吡啶酮结构的化合物在水生环境中的存在和行为一直是研究的主题,因为它们被广泛用作防腐剂。尽管旨在从废水中消除它们,但这些化合物(包括与羟基吡啶酮在结构上相关的对羟基苯甲酸酯)始终存在于各种环境基质中。它们的稳定性、形成卤代副产物的倾向以及需要进一步的研究以了解它们的环境和健康影响,使它们成为一个重要的关注领域。了解此类化合物在环境中的归宿和行为对于评估潜在风险和制定缓解策略至关重要 (哈曼等人,2015 年)。
分析方法和抗氧化活性测定
羟基吡啶酮结构在分析化学和生物化学中也很重要,特别是在确定抗氧化活性方面。基于化学反应和分光光度法的各种测定涉及羟基吡啶酮,因为它们具有独特的化学性质。这些方法已成功应用于分析抗氧化剂和确定复杂样品的抗氧化能力。将这些化学方法与电化学方法相结合,提供了一种综合方法来了解涉及抗氧化剂的过程的行为和动力学 (蒙特亚努和阿佩特雷,2021 年)。
污染物的酶处理
羟基吡啶酮在污染物的酶处理中的作用是另一个重要的研究领域。这些化合物用作氧化还原介体时,可以增强工业废水中存在的难降解化合物的降解。这种增强是由于在这些氧化还原介体存在下,酶对底物降解的范围和效率得到改善。酶氧化还原介体系统在处理工业废水中的芳香族化合物方面的发展和应用,将在未来发挥至关重要的作用,突出了羟基吡啶酮在环境修复中的重要性 (侯赛因和侯赛因,2007 年)。
未来方向
属性
IUPAC Name |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-15(13-8-4-2-5-9-13)12-16(22)17(19(21)23)18(20)14-10-6-3-7-11-14/h2-12,20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXUAOTZXJBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60986-58-5 | |
| Record name | San 52522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060986585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(α-iminobenzyl)-1-methyl-6-phenylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

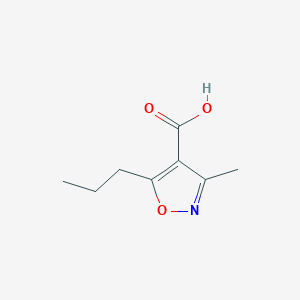
![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)
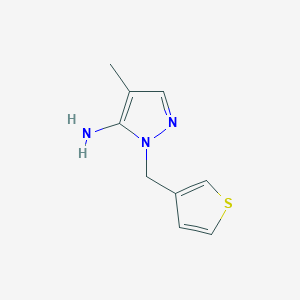

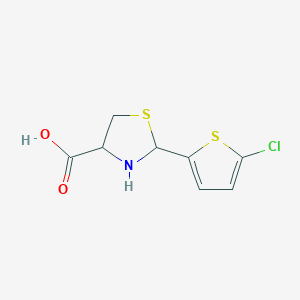
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

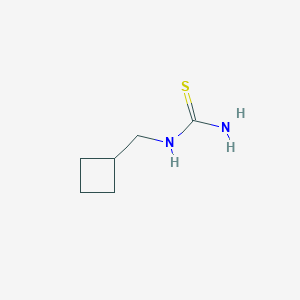
![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
